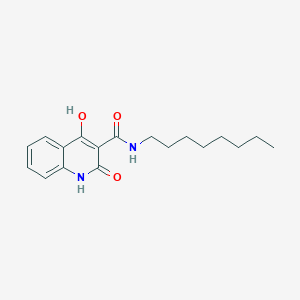

4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Descripción

4-Hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic derivative of the 4-hydroxyquinolin-2-one scaffold, a heterocyclic system known for its diverse biological activities, including analgesic, anti-inflammatory, and anti-proliferative properties . The compound features an N-octyl amide substituent at the 3-carboxamide position, which distinguishes it from other analogs in this class.

Propiedades

Fórmula molecular |

C18H24N2O3 |

|---|---|

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

4-hydroxy-N-octyl-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C18H24N2O3/c1-2-3-4-5-6-9-12-19-17(22)15-16(21)13-10-7-8-11-14(13)20-18(15)23/h7-8,10-11H,2-6,9,12H2,1H3,(H,19,22)(H2,20,21,23) |

Clave InChI |

QVPGMJGYGVOBME-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-hidroxi-N-octil-2-oxo-1,2-dihidroquinolina-3-carboxamida normalmente implica la acilación de derivados de 4-hidroxi-2-quinolona. Un método común incluye la reacción de 4-hidroxi-2-quinolona con octilamina en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para formar la carboxamida deseada . La reacción se lleva a cabo normalmente en un disolvente orgánico como diclorometano a temperatura ambiente.

Métodos de producción industrial

Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. El enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final mediante diversas técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

4-hidroxi-N-octil-2-oxo-1,2-dihidroquinolina-3-carboxamida experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo en la posición 4 se puede oxidar para formar un derivado de quinona.

Reducción: El grupo carbonilo en la posición 2 se puede reducir para formar un derivado de dihidroquinolina.

Sustitución: El grupo hidroxilo se puede sustituir por varios grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.

Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en presencia de una base como la trietilamina (TEA).

Principales productos

Oxidación: Derivados de quinona.

Reducción: Derivados de dihidroquinolina.

Sustitución: Varios derivados de quinolona sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

4-hidroxi-N-octil-2-oxo-1,2-dihidroquinolina-3-carboxamida tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Se estudia por sus posibles propiedades antibacterianas y antifúngicas.

Medicina: Investigado por su posible uso en el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento de infecciones bacterianas.

Mecanismo De Acción

El mecanismo de acción de 4-hidroxi-N-octil-2-oxo-1,2-dihidroquinolina-3-carboxamida implica su interacción con dianas moleculares específicas. En el caso de su actividad antibacteriana, se cree que inhibe la ADN girasa bacteriana y la topoisomerasa IV, enzimas cruciales para la replicación y transcripción del ADN . Esta inhibición conduce a la interrupción de los procesos celulares bacterianos y, en última instancia, a la muerte celular.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Analgesic Activity

Key Compounds and Efficacy

Key Findings :

- Compound 12 (N-(3-pyridylmethyl)-6,7-dimethoxy derivative) is the most well-studied analog, demonstrating 75.3% efficacy in reducing pain in murine models at 20 mg/kg . Its 6,7-dimethoxy groups likely enhance receptor binding, while the pyridylmethyl substituent improves solubility and bioavailability .

- 5-Chloro-N-phenyl derivatives exhibit enhanced potency, likely due to halogen-induced electronic effects that strengthen receptor interactions (e.g., nicotinic acetylcholine receptors) .

- Roquinimex, though structurally distinct (N,1-dimethyl and phenyl groups), highlights the scaffold’s versatility for non-analgesic applications, such as immunomodulation .

Key Findings :

- Compound 12 is practically non-toxic (LD50 >9500 mg/kg) and lacks ulcerogenic effects, making it a leading preclinical candidate .

- However, prolonged alkyl chains (e.g., octyl) could affect metabolic stability, warranting further study.

Structural-Activity Relationships (SAR)

- N-Substituents :

- Quinolone Ring Modifications: 6,7-Dimethoxy groups in Compound 12 significantly boost analgesic efficacy, likely through steric and electronic modulation of the binding pocket . Halogenation (e.g., 5-chloro) enhances potency via electronegative effects, as seen in benzothiazine analogs .

Actividad Biológica

4-Hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its role as a 5-HT4 receptor agonist and its antibacterial and anti-HIV activities.

Chemical Structure and Properties

The compound is characterized by a quinoline core, which is known for its diverse biological activities. Its structure can be represented as:

This compound features a hydroxyl group, an octyl chain, and a carboxamide functional group, contributing to its solubility and receptor binding capabilities.

5-HT4 Receptor Agonism

Research indicates that compounds similar to 4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit activity as 5-HT4 receptor agonists . These receptors are implicated in various physiological processes, including gastrointestinal motility. The agonistic activity suggests potential therapeutic applications in treating gastrointestinal disorders characterized by reduced motility .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| 5-HT4 Receptor Agonism | Modulation of serotonin signaling | |

| Antibacterial | Inhibition of bacterial growth | |

| Anti-HIV | Blockage of HIV replication |

Antibacterial Activity

The compound has shown moderate antibacterial activity against various strains. In vitro studies have utilized the Minimum Inhibitory Concentration (MIC) assay to evaluate effectiveness. Compounds derived from the quinoline structure typically exhibit varying degrees of antibacterial properties, which can be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Anti-HIV Activity

In the context of HIV research, derivatives of the quinoline structure have been synthesized and tested for their ability to inhibit HIV replication. The studies highlighted that modifications to the core structure could enhance anti-HIV activity. Specifically, compounds were assessed for their ability to block integrase activity and inhibit viral replication in cell-based assays .

Case Study 1: Gastrointestinal Disorders

A study investigated the effects of a quinolinone derivative on patients with gastrointestinal motility disorders. The results indicated that administration of the compound led to significant improvements in motility metrics compared to placebo groups. This supports the hypothesis that 5-HT4 receptor agonists can effectively enhance gastrointestinal function .

Case Study 2: Antibacterial Efficacy

Another research effort focused on synthesizing various derivatives from the quinoline scaffold, assessing their antibacterial efficacy against common pathogens such as E. coli and Staphylococcus aureus. Results demonstrated that certain derivatives exhibited potent antibacterial effects with MIC values lower than those of standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.